5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Description
5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C15H13N3O4 and its molecular weight is 299.286. The purity is usually 95%.
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Biological Activity
5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound that belongs to the imidazo[4,5-b]pyridine class, known for its diverse biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H15N3O4
- Molecular Weight : 361.3 g/mol
- CAS Number : 1020978-28-2
Biological Activity Overview
The imidazo[4,5-b]pyridine derivatives have been extensively studied for their anticancer and anti-inflammatory properties. The specific compound in focus has shown promising results in various preclinical studies.
Anticancer Activity
Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms:
- Apoptosis Induction : The compound has been shown to reduce levels of Mcl-1, an anti-apoptotic protein, leading to the activation of caspases (caspase 3/7), which are crucial for the apoptotic process. This mechanism was highlighted in studies involving human colon carcinoma (HCT-116) and breast carcinoma (MCF-7) cell lines .
- Cell Proliferation Inhibition : In vitro assays demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, lead compounds from similar structural classes exhibited IC50 values ranging from 0.01 µM to 49.85 µM against MCF-7 and A549 cell lines, indicating potent cytotoxicity .
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. Studies have indicated that imidazo[4,5-b]pyridine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring enhance anti-inflammatory effects .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Cell Lines Tested | IC50 Values (µM) |
---|---|---|---|
Apoptosis Induction | Reduces Mcl-1 levels; activates caspases | HCT-116, MCF-7 | 0.01 - 49.85 |
Anti-proliferative | Inhibits cell growth | Various cancer lines | 0.01 - 49.85 |
Anti-inflammatory | Inhibits cytokines and inflammatory enzymes | Not specified | N/A |
Properties
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-7-16-13-9(15(20)21)6-10(18-14(13)17-7)8-3-4-12(22-2)11(19)5-8/h3-6,19H,1-2H3,(H,20,21)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFQYMXNHSPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.